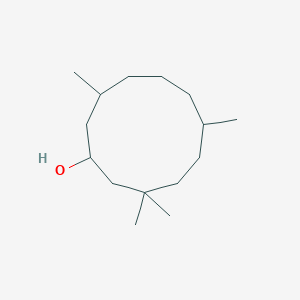
3,3,6,10-Tetramethylcycloundecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,10-Tetramethylcycloundecan-1-ol is a cycloalkane derivative with a hydroxyl group attached to the first carbon atom. This compound is characterized by its unique structure, which includes four methyl groups attached to a cycloundecane ring. The presence of the hydroxyl group makes it an alcohol, and its structure contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,10-Tetramethylcycloundecan-1-ol typically involves the cyclization of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the cyclization of a linear precursor with multiple methyl groups, followed by oxidation to introduce the hydroxyl group. The reaction conditions often involve the use of strong acids or bases to facilitate cyclization and oxidation agents like potassium permanganate or chromium trioxide for the hydroxylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the cyclization process, while continuous flow reactors can be employed to maintain optimal reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6,10-Tetramethylcycloundecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,6,10-Tetramethylcycloundecan-1-ol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,6,10-Tetramethylcycloundecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloundecane ring can interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6,10-Tetramethylcycloundecane: Lacks the hydroxyl group, making it less reactive.
3,3,6,10-Tetramethylcycloundecan-2-ol: Hydroxyl group attached to the second carbon, leading to different reactivity and properties.
3,3,6,10-Tetramethylcyclododecan-1-ol: Larger ring size, affecting its chemical behavior and applications.
Uniqueness
3,3,6,10-Tetramethylcycloundecan-1-ol is unique due to its specific ring size and the position of the hydroxyl group, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
66295-62-3 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
3,3,6,10-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-6-5-7-13(2)10-14(16)11-15(3,4)9-8-12/h12-14,16H,5-11H2,1-4H3 |
InChI-Schlüssel |
XTGPGPLFZCZZNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(CC(CC(CC1)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


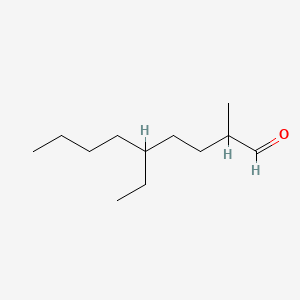
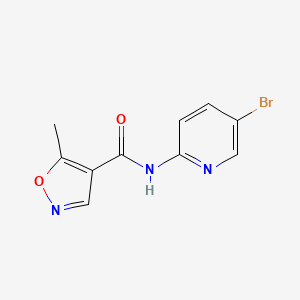
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
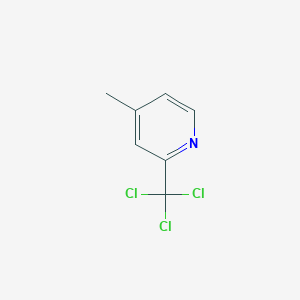
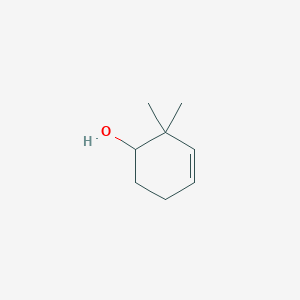
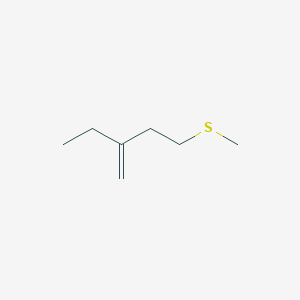
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
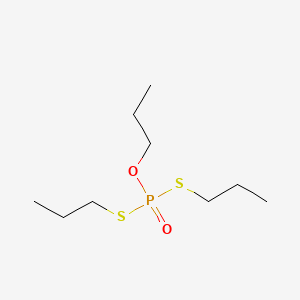

![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
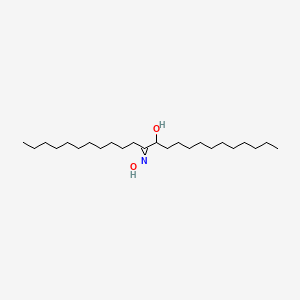
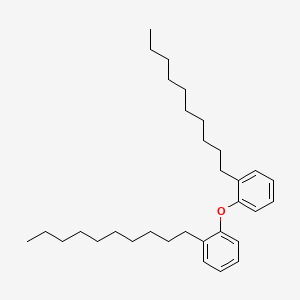

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
